molecular formula C21H30N4O10 B8687306 p-NH2-Bn-DTPA

p-NH2-Bn-DTPA

Cat. No.: B8687306
M. Wt: 498.5 g/mol
InChI Key: FEZWPBDUNJUSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-NH2-Bn-DTPA is a complex organic compound with a unique structure that includes multiple carboxymethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-NH2-Bn-DTPA typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of carboxymethyl and amino groups through various chemical reactions. Common reagents used in these reactions include carboxylic acids, amines, and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

p-NH2-Bn-DTPA can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

p-NH2-Bn-DTPA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its multiple functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of p-NH2-Bn-DTPA involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and chelating agents with multiple carboxymethyl and amino groups. Examples include ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).

Uniqueness

What sets p-NH2-Bn-DTPA apart is its unique combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective binding to specific targets.

Properties

Molecular Formula

C21H30N4O10

Molecular Weight

498.5 g/mol

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI Key

FEZWPBDUNJUSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

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